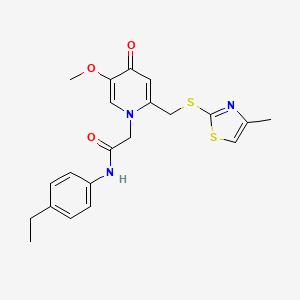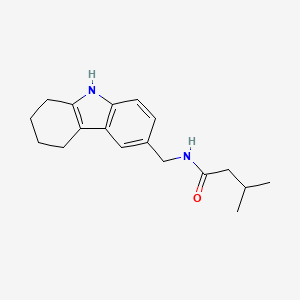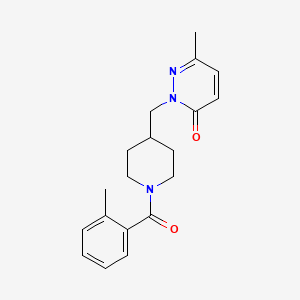![molecular formula C17H20N4O4 B2991475 2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-90-3](/img/structure/B2991475.png)
2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in drug design and discovery .
Synthesis Analysis
While specific synthesis information for this compound is not available, triazolopyrimidines are generally prepared by the reduction of certain substituted pyrimidinones with reducing agents like sodium borohydride (NaBH4) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been proven by single crystal X-ray diffraction data . The compound likely has a planar structure due to the conjugated system of double bonds in the triazolopyrimidine core.Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including reductions, substitutions, and rearrangements . The specific reactions would depend on the conditions and reagents used.Applications De Recherche Scientifique
Anticancer Applications
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to have antitumor properties . This suggests that our compound could potentially be used in cancer research and treatment.
Antimicrobial Applications
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been associated with diverse pharmacological activities, including antimicrobial properties . This implies that our compound could be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Applications
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications of our compound in pain management and inflammation treatment.
Antioxidant Applications
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been associated with antioxidant activities . This suggests that our compound could be used in the development of new antioxidant agents.
Antiviral Applications
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to have antiviral properties . This suggests potential applications of our compound in antiviral research and treatment.
Enzyme Inhibitor Applications
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications of our compound in the development of new enzyme inhibitors.
Antitubercular Applications
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been associated with antitubercular activities . This implies that our compound could be used in the development of new antitubercular agents.
Drug Design and Discovery
The structure–activity relationship of biologically important [1,2,4]triazolo[1,5-a]pyrimidines has profound importance in drug design, discovery, and development . This suggests that our compound could be used in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases.
Mécanisme D'action
Target of Action
The compound belongs to the class of triazolopyrimidines . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazolopyrimidines is generally through their interaction with their targets. They bind to the active sites of enzymes or receptors, leading to changes in the biological function of these targets
Biochemical Pathways
Triazolopyrimidines affect various biochemical pathways due to their ability to interact with multiple targets
Propriétés
IUPAC Name |
2-methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-14(16(22)25-8-7-23-2)15(21-17(20-11)18-10-19-21)12-5-4-6-13(9-12)24-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHACGTLMWAYABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)
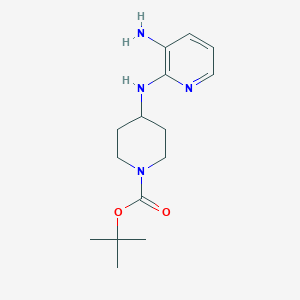

![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

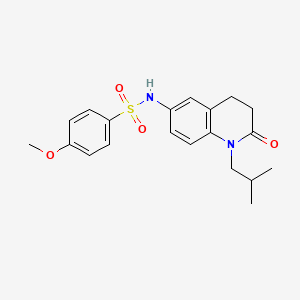
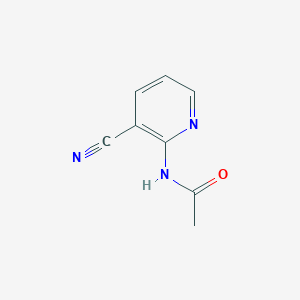
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)
